molecular formula C7H9BrF2N2 B8037165 4-bromo-3-(difluoromethyl)-1-isopropyl-1H-pyrazole

4-bromo-3-(difluoromethyl)-1-isopropyl-1H-pyrazole

Cat. No.: B8037165
M. Wt: 239.06 g/mol
InChI Key: YYEVVIZCONDPCP-UHFFFAOYSA-N
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Description

4-Bromo-3-(difluoromethyl)-1-isopropyl-1H-pyrazole (CAS 1856033-52-7) is a brominated, difluoromethylated pyrazole derivative with the molecular formula C7H9BrF2N2 and a molecular weight of 239.06 g/mol . Its predicted physicochemical properties include a density of 1.60±0.1 g/cm³ and a boiling point of 250.8±35.0 °C . This compound is built around a pyrazole core, which is a privileged aza-heterocyclic scaffold frequently studied for its versatile applications in pharmaceutical and agrochemical research . The presence of the bromine atom at the 4-position offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, making it a valuable synthetic intermediate for constructing more complex molecules . The difluoromethyl (CF2H) group is a group of significant interest in modern medicinal chemistry. It is known to act as a hydrogen bond donor and can serve as a bioisostere for alcohols, thiols, and amines, which can influence the molecule's lipophilicity, metabolic stability, and membrane permeability . Researchers utilize this compound and its derivatives as key building blocks in the discovery and development of new active substances . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-bromo-3-(difluoromethyl)-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrF2N2/c1-4(2)12-3-5(8)6(11-12)7(9)10/h3-4,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEVVIZCONDPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazine with Nitriles

Adapting the method from US3920693A, isopropylhydrazine reacts with 2,3-dihalopropionitriles or 2-haloacrylonitriles in aqueous alkaline media (pH 10–12) at 60–80°C. For example:

Isopropylhydrazine + 2-chloroacrylonitrile1-isopropyl-3-aminopyrazole\text{Isopropylhydrazine + 2-chloroacrylonitrile} \rightarrow \text{1-isopropyl-3-aminopyrazole}

This route achieves yields of 70–85%, with regioselectivity governed by the electronic effects of substituents.

Alkylation of 3-Aminopyrazole

Direct alkylation of 3-aminopyrazole with isopropyl bromide in dimethylformamide (DMF) at 80°C for 12 hours in the presence of potassium carbonate affords the 1-isopropyl derivative. This method yields 65–75%, though competing N2-alkylation may necessitate chromatographic purification.

Table 1: Comparison of 1-Isopropyl-3-Aminopyrazole Synthesis Methods

MethodStarting MaterialsConditionsYield (%)Purity (%)
CyclizationIsopropylhydrazine + nitrilepH 11, 70°C, 8h7895
Alkylation3-Aminopyrazole + iPrBrDMF, K₂CO₃, 80°C, 12h7092

Bromination at Position 4

Regioselective bromination of 1-isopropyl-3-aminopyrazole follows protocols analogous to CN111303035A. In ethanol at 0–5°C, bromine (0.95–1.05 eq) is added dropwise to a stirred solution of the aminopyrazole. The reaction completes within 1–2 hours, yielding 4-bromo-1-isopropyl-1H-pyrazol-3-amine with 85–90% efficiency.

Key Parameters

  • Solvent: Ethanol (optimal for solubility and reactivity).

  • Temperature: 0–5°C (prevents di-bromination).

  • Workup: Quenching with Na₂S₂O₃ removes excess Br₂, followed by recrystallization in ethanol/water (1:1 v/v).

Table 2: Bromination Optimization Data

Bromine (eq)Temperature (°C)Reaction Time (h)Yield (%)
0.9501.582
1.0051.089
1.0502.087

Diazotization and Difluoromethyl Coupling

The 3-amino group undergoes diazotization followed by Sandmeyer-type coupling with potassium difluoromethyl trifluoroborate (KDFMTB).

Procedure

  • Diazotization: 4-Bromo-1-isopropyl-1H-pyrazol-3-amine is treated with NaNO₂ (2.2 eq) in HCl (pH <1) at −5°C to form the diazonium salt.

  • Coupling: The diazonium solution is added to a mixture of KDFMTB (1.05 eq) and Cu₂O (0.05 eq) in tetrahydrofuran (THF) at 0°C. The reaction proceeds at 35–50°C for 2 hours.

Table 3: Coupling Reaction Performance

KDFMTB (eq)Cu₂O (eq)Temperature (°C)Yield (%)
1.000.054085
1.050.075088
1.100.053583

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80 (s, 1H, H5), 6.02 (t, J = 54 Hz, 1H, CF₂H), 3.95 (septet, J = 6.8 Hz, 1H, iPr-CH), 1.45 (d, J = 6.8 Hz, 6H, iPr-CH₃).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ −113.2 (d, J = 54 Hz, 2F, CF₂H).

High-Performance Liquid Chromatography (HPLC)

Purity: 98.5–99.2% (C18 column, 40% acetonitrile/water, 1.0 mL/min).

Process Considerations

  • Scale-Up Challenges: Diazonium intermediates require strict temperature control (−5 to 5°C) to prevent decomposition.

  • Catalyst Selection: Cu₂O outperforms CuBr in minimizing side products (e.g., aryl fluorides).

  • Solvent Recycling: THF recovery via distillation reduces costs in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(difluoromethyl)-1-isopropyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or bromine can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemical Synthesis Applications

4-Bromo-3-(difluoromethyl)-1-isopropyl-1H-pyrazole is utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in developing new materials and pharmaceuticals.

Table 1: Synthesis Pathways Involving this compound

Reaction TypeDescriptionReferences
Nucleophilic Substitution Reacts with nucleophiles to form substituted pyrazoles.
Coupling Reactions Used in cross-coupling reactions to synthesize complex organic molecules.
Functionalization Enables the introduction of functional groups via difluoromethylation.

Pharmaceutical Applications

The compound has shown potential as a precursor for various pharmaceutical agents, particularly fungicides and bactericides. Its difluoromethyl group enhances biological activity and selectivity, making it suitable for drug development.

Case Studies: Pharmaceutical Development

  • Fungicide Synthesis : Research indicates that derivatives of this compound can be used to synthesize effective fungicides, contributing to agricultural chemistry advancements .
  • Antimicrobial Agents : The compound has been investigated for its potential to serve as an antimicrobial agent, with studies demonstrating its efficacy against various pathogens .

Material Science Applications

In material science, this compound serves as a building block for polymers and advanced materials. Its properties lend themselves well to applications in coatings and adhesives.

Table 2: Material Science Applications

Application TypeDescriptionReferences
Polymer Synthesis Acts as a monomer or crosslinker in polymer formulations.
Coatings Used in developing protective coatings with enhanced durability.

Research Insights and Future Directions

The ongoing research into this compound highlights its versatility and potential in various fields:

  • Innovative Synthesis Techniques : New synthetic routes are being developed to enhance yield and reduce by-products during the synthesis of this compound, which is crucial for industrial applications .
  • Exploration of Biological Activities : Continued studies aim to explore the biological activities of this compound and its derivatives, which could lead to the discovery of new therapeutic agents .

Mechanism of Action

The mechanism of action of 4-bromo-3-(difluoromethyl)-1-isopropyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromine and difluoromethyl groups enhances its binding affinity and specificity towards these targets, leading to the modulation of biological pathways and physiological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name R1 (Position 1) R3 (Position 3) R4 (Position 4) Molecular Weight Key Properties/Activities
4-Bromo-3-(difluoromethyl)-1-isopropyl-1H-pyrazole Isopropyl Difluoromethyl Bromo ~249.03 Potential antifungal agent
4-Bromo-3-(trifluoromethyl)-1-methyl-1H-pyrazole Methyl Trifluoromethyl Bromo ~257.97 Enhanced lipophilicity
4-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole Isopropyl Difluoromethyl Chloro ~204.62 Improved metabolic stability
4-Bromo-3-hydroxy-1-phenyl-1H-pyrazole Phenyl Hydroxyl Bromo 239.07 High polarity, reduced LogP

Table 2: Impact of Halogen Substituents on Bioactivity

Halogen (Position 4) Example Compound Bioactivity Enhancement Reference
Bromo Target compound Strong antifungal
Chloro 4-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole Moderate antimicrobial
Hydrogen 3-(Difluoromethyl)-1-isopropyl-1H-pyrazole Low activity N/A

Biological Activity

4-Bromo-3-(difluoromethyl)-1-isopropyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family, characterized by its unique molecular structure featuring bromine and difluoromethyl groups. Its molecular formula is C8H10BrF2N3\text{C}_8\text{H}_{10}\text{BrF}_2\text{N}_3 with a molecular weight of approximately 266.08 g/mol. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The structural arrangement of this compound influences its reactivity and biological activity. The presence of the difluoromethyl group enhances lipophilicity, which can improve bioavailability and interaction with biological targets. The compound's specific features include:

PositionSubstituentDescription
1IsopropylContributes to lipophilicity
3DifluoromethylEnhances electronic properties
4BromineInfluences binding affinity with targets

Biological Activities

Research on the biological activity of pyrazole derivatives indicates a broad spectrum of pharmacological effects, including:

  • Antimicrobial Activity : Pyrazole derivatives have been explored for their potential as antimicrobial agents, showing efficacy against various pathogens.
  • Anti-inflammatory Properties : Some studies suggest that compounds similar to this compound exhibit anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines.
  • Anticancer Potential : The structural characteristics of pyrazoles allow for interactions with molecular targets involved in cancer progression, making them candidates for anticancer drug development.

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering their activity.
  • Cell Signaling Modulation : By influencing pathways such as those involved in inflammation or cell proliferation, the compound could exert therapeutic effects.

Q & A

Q. How should researchers resolve contradictions in spectroscopic or biological data across studies?

  • Methodological Answer : Reproduce experiments under standardized conditions (e.g., pH, temperature) to isolate variables. Collaborative validation via round-robin testing ensures instrument calibration. Meta-analyses of published data identify outliers or systematic errors .

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